5-Bromo-1,3-dimethyl-6-(piperidin-1-ylmethyl)pyrimidine-2,4-dione
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Overview
Description
5-bromo-1,3-dimethyl-6-(piperidinomethyl)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the class of pyrimidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,3-dimethyl-6-(piperidinomethyl)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Bromination: Introduction of the bromine atom at the 5-position of the pyrimidinedione ring.
Methylation: Methyl groups are introduced at the 1 and 3 positions.
Piperidinomethylation: The piperidinomethyl group is attached at the 6-position.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions may be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the pyrimidinedione ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-1,3-dimethyl-6-(piperidinomethyl)-2,4(1H,3H)-pyrimidinedione is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, such as its activity against certain diseases or conditions.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-bromo-1,3-dimethyl-6-(piperidinomethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1,3-dimethyluracil: A simpler analog without the piperidinomethyl group.
6-(piperidinomethyl)-2,4(1H,3H)-pyrimidinedione: Lacks the bromine atom at the 5-position.
1,3-dimethyl-5-bromo-2,4(1H,3H)-pyrimidinedione: Lacks the piperidinomethyl group.
Uniqueness
The presence of both the bromine atom and the piperidinomethyl group in 5-bromo-1,3-dimethyl-6-(piperidinomethyl)-2,4(1H,3H)-pyrimidinedione may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
Molecular Formula |
C12H18BrN3O2 |
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Molecular Weight |
316.19 g/mol |
IUPAC Name |
5-bromo-1,3-dimethyl-6-(piperidin-1-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18BrN3O2/c1-14-9(8-16-6-4-3-5-7-16)10(13)11(17)15(2)12(14)18/h3-8H2,1-2H3 |
InChI Key |
CCXJWENJKNQBSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)Br)CN2CCCCC2 |
Origin of Product |
United States |
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